(2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine
CAS No.: 2166511-22-2
Cat. No.: VC2775857
Molecular Formula: C13H26N2O
Molecular Weight: 226.36 g/mol
* For research use only. Not for human or veterinary use.
![(2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine - 2166511-22-2](/images/structure/VC2775857.png)
Specification
CAS No. | 2166511-22-2 |
---|---|
Molecular Formula | C13H26N2O |
Molecular Weight | 226.36 g/mol |
IUPAC Name | N-[[(1S)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-2-methoxyethanamine |
Standard InChI | InChI=1S/C13H26N2O/c1-16-10-7-14-11-12-5-4-9-15-8-3-2-6-13(12)15/h12-14H,2-11H2,1H3/t12-,13?/m0/s1 |
Standard InChI Key | XSABJTJKXWEJGZ-UEWDXFNNSA-N |
Isomeric SMILES | COCCNC[C@@H]1CCCN2C1CCCC2 |
SMILES | COCCNCC1CCCN2C1CCCC2 |
Canonical SMILES | COCCNCC1CCCN2C1CCCC2 |
Introduction
Chemical Identity and Structure
Basic Identification
(2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine belongs to the class of organic compounds containing a quinolizine heterocyclic structure with specific stereochemistry and functional group modifications. The compound features a secondary amine linkage between a 2-methoxyethyl group and the quinolizine-derived structure. This specific molecular arrangement contributes to its distinct chemical properties and potential biological activity profiles.
The compound is precisely identified through several standard chemical identifiers. It has been assigned the CAS (Chemical Abstracts Service) registry number 2166511-22-2, which serves as its unique identifier in chemical databases and regulatory documentation . The molecular formula of the compound is C13H26N2O, indicating its atomic composition of 13 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . This composition results in a calculated molecular weight of 226.36 g/mol, which is a critical parameter in analytical chemistry and formulation development .
Structural Features and Properties
The structure of (2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine incorporates several noteworthy features that determine its reactivity and potential applications. The backbone of the molecule contains an octahydroquinolizine system, which is a bicyclic structure formed by the fusion of a piperidine ring with another heterocyclic component. The specific stereochemistry indicated by the (1s) descriptor defines the three-dimensional orientation of substituents on the quinolizine scaffold, which can significantly influence its biological activity and chemical behavior.
The compound contains two key functional groups: the amine linkage and the methoxy terminus. The secondary amine serves as a potential hydrogen bond donor and provides a site for further derivatization through various reactions typical of secondary amines. The 2-methoxyethyl group introduces polarity and potential hydrogen bond acceptor capabilities through its ether oxygen, which can influence the compound's solubility profile and interactions with biological systems.
Feature | (2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine | 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine |
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Molecular Formula | C13H26N2O | C10H20N2 |
Molecular Weight | 226.36 g/mol | 168.28 g/mol |
CAS Number | 2166511-22-2 | 15527-89-6, 75532-84-2 |
Functional Groups | Secondary amine, methoxy group | Primary amine |
Stereochemistry | (1s) configuration | (1S,9aR) configuration |
Applications and Research Significance
Research and Developmental Significance
As an API intermediate, (2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine likely serves as a building block in the synthesis of more complex pharmaceutical compounds . The availability of this compound with defined stereochemistry and high purity enables researchers to explore structure-activity relationships and develop potential therapeutic agents with precise molecular architectures.
The quinolizine scaffold present in this compound has been found in various natural products and pharmaceutical agents, suggesting that derivatives incorporating this structural motif may exhibit interesting biological activities. The 2-methoxyethyl substituent on the amine nitrogen may modify the basicity, lipophilicity, and hydrogen-bonding capabilities of the molecule, potentially leading to improved pharmacokinetic properties or altered target selectivity compared to the parent compound.
Related Compounds and Structural Analogs
Parent Compound Analysis
The compound 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine, identified in the PubChem database, represents a structural precursor or related compound to (2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine . This parent compound has been assigned multiple CAS numbers (15527-89-6 and 75532-84-2) and has several synonyms listed in chemical databases, indicating its significance in chemical research .
The parent compound features a primary amine functionality attached to the quinolizine scaffold, whereas the target compound has this amine modified with a 2-methoxyethyl group to form a secondary amine. This structural modification increases the molecular weight from 168.28 g/mol to 226.36 g/mol and changes the molecular formula from C10H20N2 to C13H26N2O .
The specific stereochemistry of the parent compound is denoted as (1S,9aR), which indicates the three-dimensional configuration at two stereocenters within the quinolizine scaffold . This stereochemical information is crucial for understanding the compound's potential biological activities and its physical properties, as different stereoisomers can exhibit significantly different behaviors in chemical and biological systems.
Structural Features and Modifications
The key structural difference between (2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine and its parent compound is the N-alkylation of the primary amine with a 2-methoxyethyl group. This modification has several significant implications for the compound's properties and potential applications:
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The conversion of a primary amine to a secondary amine reduces the number of hydrogen bond donors while maintaining the nitrogen as a hydrogen bond acceptor.
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The introduction of the 2-methoxyethyl group increases the molecular weight and likely affects the compound's lipophilicity and water solubility.
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The added methoxy group provides an additional hydrogen bond acceptor site, potentially altering the compound's interaction with biological targets or solvents.
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The increased steric bulk around the nitrogen atom may affect the compound's ability to interact with specific binding sites or catalytic centers.
These structural modifications illustrate common strategies employed in medicinal chemistry to optimize the properties of lead compounds, suggesting that (2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine may represent an optimized derivative designed for specific pharmaceutical applications.
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